molecular formula C15H10BrNS B12601441 (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine CAS No. 916986-78-2

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine

Cat. No.: B12601441
CAS No.: 916986-78-2
M. Wt: 316.2 g/mol
InChI Key: PJSOORIFBDAWHJ-UHFFFAOYSA-N
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Description

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine is an organic compound that belongs to the class of imines It features a benzothiophene moiety and a bromophenyl group, which are connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine typically involves the condensation of 1-benzothiophen-2-ylamine with 4-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as reaction conditions, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce benzothiophene amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-Benzothiophen-2-yl)-N-(4-chlorophenyl)methanimine
  • (E)-1-(1-Benzothiophen-2-yl)-N-(4-fluorophenyl)methanimine
  • (E)-1-(1-Benzothiophen-2-yl)-N-(4-methylphenyl)methanimine

Uniqueness

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological properties.

Properties

CAS No.

916986-78-2

Molecular Formula

C15H10BrNS

Molecular Weight

316.2 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-N-(4-bromophenyl)methanimine

InChI

InChI=1S/C15H10BrNS/c16-12-5-7-13(8-6-12)17-10-14-9-11-3-1-2-4-15(11)18-14/h1-10H

InChI Key

PJSOORIFBDAWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

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